molecular formula C15H20Cl2N2O B2834662 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride CAS No. 1423043-76-8

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

Cat. No. B2834662
M. Wt: 315.24
InChI Key: QNSYFLJKAFTNKM-GPFYXIAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can cross the blood-brain barrier and has been shown to enhance the delivery of various biologically active molecules to the brain.

Mechanism Of Action

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is believed to enhance the delivery of biologically active molecules to the brain by interacting with cell surface receptors known as low-density lipoprotein receptors (LDLRs). 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride binds to these receptors and is internalized by the cell, allowing the attached molecule to be delivered to the brain.

Biochemical And Physiological Effects

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been shown to enhance the uptake of various molecules by cells, including peptides, proteins, and nucleic acids. 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has also been shown to enhance the transport of molecules across the blood-brain barrier, which is a major obstacle to the delivery of drugs to the brain.

Advantages And Limitations For Lab Experiments

One major advantage of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is its ability to enhance the delivery of biologically active molecules to the brain, which has important implications for the treatment of various neurological disorders. However, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride also has some limitations. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be toxic at high concentrations, and its effects can be variable depending on the specific molecule being delivered.

Future Directions

There are many potential future directions for research involving 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. One area of interest is the development of new methods for delivering biologically active molecules to the brain using 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, particularly in the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride and its effects on the brain.

Synthesis Methods

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a catalyst such as acetic acid. The resulting product is then treated with a reagent such as oxalyl chloride to form the corresponding acid chloride, which can be reacted with the amino acid proline to yield 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride.

Scientific Research Applications

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been extensively used in scientific research as a tool to enhance the delivery of various biologically active molecules to the brain. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been used to improve the delivery of peptides, proteins, and nucleic acids to the brain, which has important implications for the treatment of various neurological disorders.

properties

IUPAC Name

[2-(3-chlorophenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H/t13-,14?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSYFLJKAFTNKM-GPFYXIAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

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